molecular formula C14H19NO B1271814 1-[4-(Azepan-1-yl)phenyl]ethan-1-one CAS No. 26586-40-3

1-[4-(Azepan-1-yl)phenyl]ethan-1-one

Cat. No. B1271814
CAS RN: 26586-40-3
M. Wt: 217.31 g/mol
InChI Key: DAGCDTAHALGDJT-UHFFFAOYSA-N
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Description

“1-[4-(Azepan-1-yl)phenyl]ethan-1-one” is a synthetic compound with the molecular formula C14H19NO . It is also known as “2-Amino-1-phenyl-1-propanone” and belongs to the cathinone family of drugs.


Molecular Structure Analysis

The molecular structure of “1-[4-(Azepan-1-yl)phenyl]ethan-1-one” consists of a seven-membered azepane ring attached to a phenyl group, which is further connected to an ethanone group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(Azepan-1-yl)phenyl]ethan-1-one” are not available, similar compounds have been involved in various chemical reactions. For instance, α-amino aryl ketones have been used in oxidative cross-dehydrogenation coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(Azepan-1-yl)phenyl]ethan-1-one” is approximately 217.31 g/mol .

Scientific Research Applications

Analytical Chemistry

As a standard in analytical chemistry, this compound helps in the calibration of instruments and the validation of analytical methods. Its stable structure is ideal for use as a reference material in chromatography and mass spectrometry .

Chemical Synthesis Research

Researchers use this ketone derivative in chemical synthesis to study reaction mechanisms and develop new synthetic pathways. Its reactivity with various chemical groups makes it a valuable tool for understanding complex chemical reactions .

Industrial Applications

In the industrial sector, this compound’s properties are harnessed for the production of specialty chemicals. It serves as an intermediate in the manufacture of dyes, resins, and other industrial chemicals .

properties

IUPAC Name

1-[4-(azepan-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCDTAHALGDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368599
Record name 1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azepan-1-yl)phenyl]ethan-1-one

CAS RN

26586-40-3
Record name 1-[4-(Azepan-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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